molecular formula C11H14BrNO3 B1445223 2-Bromo-n-(2,4-dimethoxybenzyl)acetamide CAS No. 1341520-92-0

2-Bromo-n-(2,4-dimethoxybenzyl)acetamide

Cat. No. B1445223
CAS RN: 1341520-92-0
M. Wt: 288.14 g/mol
InChI Key: BAKIPTNMLRVAOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-n-(2,4-dimethoxybenzyl)acetamide, also known as 2-BnDMBA, is a synthetic compound that is used in scientific research applications. It is a derivative of acetamide, which is a type of carboxylic acid. 2-BnDMBA has been used in a variety of applications, including drug discovery, organic synthesis, and biochemistry. It has been studied for its potential use in treating a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Scientific Research Applications

Antioxidant and Anticancer Activities

“2-Bromo-n-(2,4-dimethoxybenzyl)acetamide” could potentially be used in the development of antioxidant and anticancer drugs . Derivatives of bromophenols, which include “2-Bromo-n-(2,4-dimethoxybenzyl)acetamide”, have shown promising results in ameliorating H2O2-induced oxidative damage and ROS generation in HaCaT keratinocytes . These compounds also increased the TrxR1 and HO-1 expression while not affecting Nrf2 expression in HaCaT .

Anti-Diabetic and Anti-Inflammatory Activities

The same study also suggests that bromophenol derivatives have anti-diabetic and anti-inflammatory activities . This indicates that “2-Bromo-n-(2,4-dimethoxybenzyl)acetamide” could potentially be used in the treatment of diabetes and inflammation-related diseases.

Synthesis of N-Alkylacetamides

“2-Bromo-n-(2,4-dimethoxybenzyl)acetamide” could be used as a reagent in the synthesis of N-alkylacetamides . N-alkylacetamides are a general functional group present in many natural and pharmaceutical products .

Synthesis of p-Methoxy- and 2,4-Dimethoxybenzyl Carbamates

This compound could also be used in the synthesis of p-methoxy- and 2,4-dimethoxybenzyl carbamates . These carbamates could be used in the development of various pharmaceutical products .

Research Use Only (RUO)

“2-Bromo-n-(2,4-dimethoxybenzyl)acetamide” is currently listed as a Research Use Only (RUO) product . This means it is primarily used in laboratory research and is not intended for diagnostic or therapeutic use.

Potential Use in Drug Development

Given its potential antioxidant, anticancer, anti-diabetic, and anti-inflammatory activities, “2-Bromo-n-(2,4-dimethoxybenzyl)acetamide” could be a candidate for drug development . Further research is needed to fully understand its mechanisms of action and potential side effects.

properties

IUPAC Name

2-bromo-N-[(2,4-dimethoxyphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO3/c1-15-9-4-3-8(10(5-9)16-2)7-13-11(14)6-12/h3-5H,6-7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKIPTNMLRVAOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNC(=O)CBr)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-n-(2,4-dimethoxybenzyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.